molecular formula C8H8O2S B8483507 6-ethyl-6H-thieno[2,3-c]furan-4-one

6-ethyl-6H-thieno[2,3-c]furan-4-one

Cat. No.: B8483507
M. Wt: 168.21 g/mol
InChI Key: LAQPGFXJJQKREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-6H-thieno[2,3-c]furan-4-one is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

6-ethyl-6H-thieno[2,3-c]furan-4-one

InChI

InChI=1S/C8H8O2S/c1-2-6-7-5(3-4-11-7)8(9)10-6/h3-4,6H,2H2,1H3

InChI Key

LAQPGFXJJQKREF-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CS2)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of thiophene-3-carboxylic acid (1.00 g, 7.8 mmol) in THF (10 mL) is added dropwise to a cold (−80° C.) solution of lithium bistrimethylsilylamide (8.6 mL of a 2M solution in solvent) in THF (15 mL). The resulting pale yellow solution is warmed to −50° C. and is stirred at −50° C. for 1 hr during which time a white precipitate is formed. The reaction mixture is cooled to −80° C. and treated dropwise with propionaldehyde (1.2 mL, 16.6 mmol). The reaction mixture is warmed to −20° C. and stirred for 30 min. The reaction mixture is then poured into aqueous 2M HCl solution (120 mL). The resulting suspension is stirred at room temperature while a stream of air is blown into the reaction vessel to assist in the evaporation of THF. The white precipitate which forms is collected by filtration and dissolved in Dichloromethane (5 mL) and Et3N (5 mL). The reaction mixture is treated with p-toluenesulfonyl chloride (0.38 g, 2.0 mmol) and stirred overnight. The reaction mixture is treated with NaHCO3 solution and the organic phase is collected, dried over Na2SO4, filtered and concentrated to give the title compound (0.33 g, 25%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
25%

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